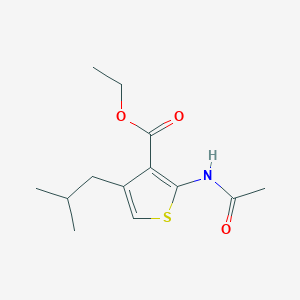
N-(3,4-dimethylphenyl)-3-(5-ethyl-2-furyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-3-(5-ethyl-2-furyl)propanamide, commonly known as DMFP, is a chemical compound that has been of great interest in scientific research. It is a member of the class of compounds known as propanamides, which are characterized by the presence of a propanamide group (-CONH2) attached to a three-carbon chain. DMFP has been studied extensively due to its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of DMFP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. For example, DMFP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. DMFP has also been found to bind to certain receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
DMFP has been found to have a range of biochemical and physiological effects. In animal studies, DMFP has been found to reduce inflammation and pain, as well as to improve cognitive function. DMFP has also been found to have antioxidant properties, which may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using DMFP in lab experiments is that it is relatively easy to synthesize and purify. DMFP is also relatively stable and has a long shelf life, which makes it a useful compound for long-term experiments. However, one limitation of using DMFP in lab experiments is that it can be toxic at high doses, which may limit its use in certain types of experiments.
Future Directions
There are many potential future directions for research on DMFP. One area of interest is the development of new pain relief medications based on DMFP. Another area of interest is the development of new pesticides and herbicides based on DMFP. Additionally, further research is needed to fully understand the mechanism of action of DMFP and its potential applications in various fields.
Synthesis Methods
DMFP can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 3,4-dimethylphenylacetic acid with ethyl magnesium bromide to form 3,4-dimethylphenylpropanoic acid. The second step involves the reaction of 3,4-dimethylphenylpropanoic acid with furfurylamine to form DMFP.
Scientific Research Applications
DMFP has been studied extensively in scientific research due to its potential applications in various fields. In medicine, DMFP has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. DMFP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques in the brain.
In agriculture, DMFP has been studied for its potential use as a pesticide. It has been found to be effective against a wide range of pests, including aphids, whiteflies, and spider mites. DMFP has also been studied for its potential use as a herbicide, as it has been found to inhibit the growth of certain weeds.
In industry, DMFP has been studied for its potential use as a chemical intermediate in the production of various compounds, including pharmaceuticals and fragrances.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(5-ethylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-4-15-7-8-16(20-15)9-10-17(19)18-14-6-5-12(2)13(3)11-14/h5-8,11H,4,9-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXFBIWMAQPNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B5876770.png)
![2-(2,4-dichlorophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5876772.png)

![4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5876779.png)
![8-ethyl-3,3-dimethyl-6-(1-piperidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5876799.png)

![methyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5876820.png)



![N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5876851.png)


![5-ethyl-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5876860.png)